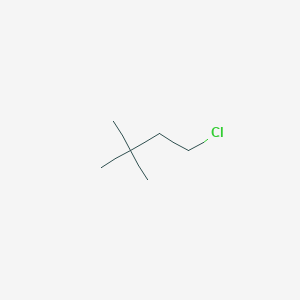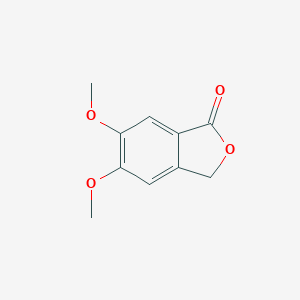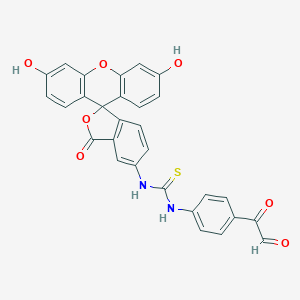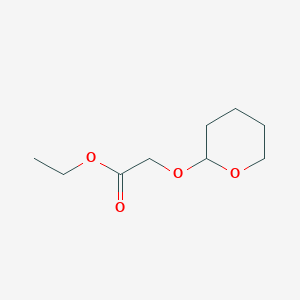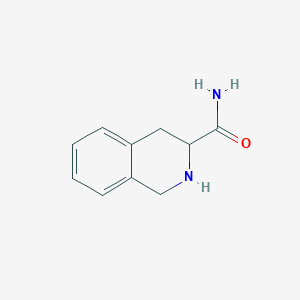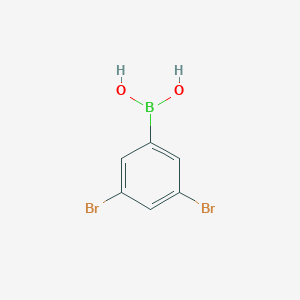
3,5-Dibromophenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3,5-dibromophenylboronic acid often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For instance, various thiophene derivatives were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction, demonstrating the versatility of arylboronic acids in forming biologically and materially significant compounds (Ikram et al., 2015). Additionally, palladium-catalyzed reactions have been employed for the synthesis of 1-alkenylboronic acid esters, showcasing the utility of boronic acids in creating unsymmetrical 1,3-dienes (Takagi et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound derivatives and their complexes has been elucidated through various techniques, including X-ray diffraction. For example, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides were characterized, revealing the κ3-SCS coordination and the peculiarities of chemical bonding, indicating the structural versatility of boronic acid derivatives (Kozlov et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the aforementioned Suzuki coupling, which is instrumental in synthesizing complex organic molecules. These reactions underscore the compound's reactivity and its potential in creating diverse chemical structures with specific properties and activities (Ikram et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives can be studied through spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. Such analyses provide insights into the conformations, stability, and electronic structures of these compounds, which are crucial for understanding their reactivity and applications in various fields (Karabacak et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity in coupling reactions and the formation of complexes with metals, highlight its utility in organic synthesis and material science. These properties are essential for the development of new synthetic strategies and the production of novel materials with specific functionalities (Ikram et al., 2015).
Applications De Recherche Scientifique
Catalysis : A derivative, 3,5-bis(perfluorodecyl)phenylboronic acid, has been identified as a green catalyst for direct amide condensation reactions, attributed to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001).
Organocatalysis : The compound 3,5-bis(pentafluorosulfanyl)phenylboronic acid 1 serves as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes (Yang et al., 2012).
Synthesis of Boron Compounds : 3-Aminophenylboronic acid is used to synthesize calix-like macrocyclic boron compounds with various aliphatic alcohols (Barba et al., 2009).
Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of 3,5-Dibromophenylboronic acid, are promising for advanced bio-applications, particularly in drug delivery systems and biosensors, due to their unique interactions with sugars and sialic acids (Lan & Guo, 2019).
Antibacterial Agents : 5-Trifluoromethyl-2-formylphenylboronic acid displays potential as an antibacterial agent, with activity against various fungi and bacteria (Adamczyk-Woźniak et al., 2020).
Cancer Research : Phenylboronic acid and benzoxaborole derivatives have shown antiproliferative and proapoptotic properties in cancer cells, indicating potential applications in experimental oncology (Psurski et al., 2018).
Insulin Delivery : Phenylboronic acid-based glucose-responsive nanoparticles, including those derived from this compound, are being explored for insulin delivery (Ma & Shi, 2014).
Mécanisme D'action
Target of Action
3,5-Dibromophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks . It has also been involved in the lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is involved in. For example, in the synthesis of phenylene-boroxine networks, it contributes to the formation of boroxine rings . In the lithiation of dihalophenyl dioxazaborocines, it participates in the creation of functionalized dihalophenylboronic acids .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (27972) and solubility, can affect its availability for reactions .
Result of Action
The molecular and cellular effects of this compound’s action are the products of the reactions it participates in. These can range from the formation of new compounds, such as phenylene-boroxine networks, to the modification of existing molecules, such as the functionalization of dihalophenylboronic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be greater than 300°C , suggesting that it is stable under normal conditions but can be affected by high temperatures.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .
Cellular Effects
Boronic acids can influence cell function by interacting with biomolecules within the cell .
Molecular Mechanism
Boronic acids can exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of boronic acids can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors in metabolic pathways .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their interactions with other molecules .
Propriétés
IUPAC Name |
(3,5-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLCGDZYFKINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370447 | |
| Record name | 3,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117695-55-3 | |
| Record name | 3,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

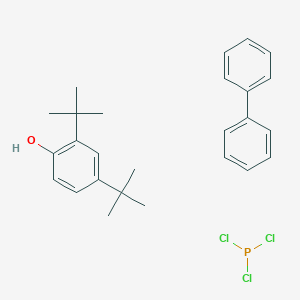
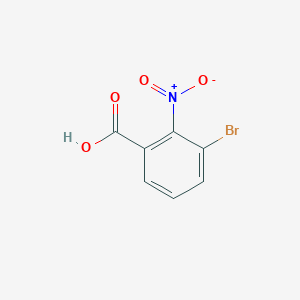
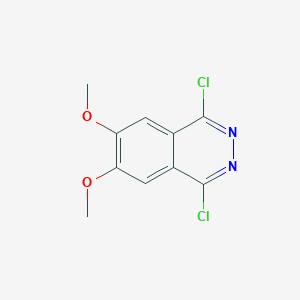

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
